8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
Description
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Properties
Molecular Formula |
C8H12FNO2 |
|---|---|
Molecular Weight |
173.18 g/mol |
IUPAC Name |
8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H12FNO2/c9-8(6(11)12)5-10-4-7(8)2-1-3-7/h10H,1-5H2,(H,11,12) |
InChI Key |
GITCKFHFBDGNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2(C(=O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid: Structure, Stereochemistry, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel scaffold, 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid. As a Senior Application Scientist, this document synthesizes foundational organic chemistry principles with practical insights relevant to medicinal chemistry and drug discovery, focusing on the structure, stereochemical complexity, and potential synthetic strategies for this emerging molecule.
Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery.[1] Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, often leading to improved physicochemical properties such as solubility and metabolic stability, while providing novel intellectual property space.[2] The incorporation of a fluorine atom and a carboxylic acid moiety into the 6-azaspiro[3.4]octane framework suggests a molecule designed with specific pharmacological purposes in mind, potentially as a bioisostere for other cyclic amino acids or as a constrained scaffold to interact with biological targets. Fluorinated heterocycles, in particular, have shown a wide range of therapeutic activities, including antiviral, anti-inflammatory, and enzymatic inhibitory effects.
Molecular Structure and Physicochemical Properties
The core structure of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid consists of a four-membered azetidine ring fused to a five-membered cyclopentane ring at a spirocyclic center. A fluorine atom and a carboxylic acid group are substituted on the cyclopentane ring.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C8H12FNO2 | - |
| Molecular Weight | 173.19 g/mol | - |
| Key Structural Features | Spirocyclic azetidine and cyclopentane rings, tertiary fluorine, carboxylic acid | - |
| Related CAS Numbers | 2680895-44-5 (for 8-fluoro-6-(2,2,2-trifluoroacetyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid), 2580225-15-4 (for 8-fluoro-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid) | [3][4] |
The presence of the basic nitrogen in the azetidine ring and the acidic carboxylic acid group makes this molecule zwitterionic at physiological pH. The fluorine atom can influence the pKa of the carboxylic acid and the basicity of the amine, as well as providing a potential site for metabolic blocking or for specific interactions with target proteins.
Stereochemical Complexity and Considerations
The structure of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid contains two stereocenters: the spiro carbon (C5) and the carbon bearing the fluorine and carboxylic acid groups (C8). This gives rise to four possible stereoisomers, existing as two pairs of enantiomers.
Caption: Stereoisomers of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid.
The precise stereochemistry will be critical for biological activity, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[5] Therefore, the synthesis of single stereoisomers and the determination of their absolute configuration are of paramount importance.
Proposed Synthetic Strategies
While a specific synthesis for 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid is not yet published in the literature, a plausible retrosynthetic analysis can be proposed based on established methodologies for the synthesis of azaspirocycles.[6][]
Caption: Proposed Retrosynthetic Analysis.
A potential forward synthesis could involve the following key steps:
-
Formation of a suitable cyclopentanone precursor: This could be achieved from commercially available starting materials.
-
Intramolecular cyclization to form the spirocyclic ketone: Common strategies include intramolecular S N 2 alkylation or ring-closing metathesis.[6]
-
Introduction of the fluorine and carboxylic acid functionalities: This could be achieved through various methods, such as fluorination of an enolate followed by oxidation, or through the use of a fluorinated building block. The synthesis of carboxylic acids can be achieved through methods like the malonic ester synthesis or from Grignard reagents.[8]
Stereoselective Synthesis and Chiral Resolution
Achieving stereocontrol in the synthesis is a significant challenge. This could be addressed through:
-
Asymmetric synthesis: Utilizing chiral auxiliaries, catalysts, or starting materials to favor the formation of a single stereoisomer.
-
Chiral resolution: Separating the stereoisomers after their formation. Common methods for resolving chiral carboxylic acids include:
-
Diastereomeric salt formation: Reacting the racemic acid with a chiral base to form diastereomeric salts that can be separated by crystallization.
-
Covalent derivatization: Reacting the acid with a chiral auxiliary to form diastereomers that can be separated by chromatography.[9]
-
Chiral chromatography: Directly separating the enantiomers on a chiral stationary phase (CSP) using techniques like HPLC.[10][11]
-
Spectroscopic and Crystallographic Characterization
The definitive structural elucidation of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid and its stereoisomers would rely on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum would be complex due to the rigid spirocyclic system. Key signals would include those for the protons on the azetidine and cyclopentane rings. The proton alpha to the carboxylic acid would likely appear as a multiplet.
-
¹³C NMR: The carbon spectrum would show eight distinct signals for the carbon backbone. The carbonyl carbon of the carboxylic acid would resonate downfield (around 170-180 ppm). The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant.
-
¹⁹F NMR: This would be a crucial technique, showing a single resonance for the fluorine atom. The chemical shift and coupling constants to neighboring protons would provide valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1730 cm⁻¹).[12]
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
X-ray Crystallography
Single-crystal X-ray diffraction would be the definitive method for determining the three-dimensional structure and, crucially, the absolute stereochemistry of a single stereoisomer.[13][14] This technique would provide precise bond lengths, bond angles, and the conformation of the two rings.
Potential Applications in Drug Discovery
The 6-azaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry. Derivatives have shown potential as antibacterial and antitubercular agents.[15] The introduction of a fluorine atom and a carboxylic acid group could modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to new therapeutic agents with improved efficacy and safety profiles. The rigid, three-dimensional nature of this scaffold makes it an attractive candidate for targeting protein-protein interactions or for designing potent and selective enzyme inhibitors.[2]
Conclusion
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid represents a novel and promising scaffold for medicinal chemistry. Its unique three-dimensional structure, combined with the presence of key functional groups, makes it a compelling target for the development of new therapeutic agents. While its synthesis and full characterization are yet to be reported, this guide provides a solid foundation for researchers to approach this molecule, from its stereocontrolled synthesis to its structural elucidation and potential applications in drug discovery. The insights provided herein are intended to accelerate research and development efforts centered on this and related spirocyclic systems.
References
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ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available from: [Link]
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ScienceDirect. Chiral Drug Separation. Available from: [Link]
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National Center for Biotechnology Information. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]
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PubChem. 8,8-difluoro-6-azaspiro[3.4]octane hydrochloride. Available from: [Link]
-
PubChem. 5-Azaspiro(3.4)octane-8-carboxylic acid hydrochloride. Available from: [Link]
-
Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. Available from: [Link]
- Google Patents. Preparative-scale separation of enantiomers of chiral carboxylic acids.
-
Asian Journal of Chemistry. Antibacterial Activity of Naphthyridone Derivatives Containing 8-Alkoxyimino-1,6-dizaspiro[6][10]octane Scaffolds. Available from: [Link]
-
MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Available from: [Link]
-
PubChem. (S)-8-Phenyl-6-azaspiro[3.4]octane Hydrochloride. Available from: [Link]
-
White Rose Research Online. Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Available from: [Link]
-
ScienceDirect. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Available from: [Link]
-
Doc Brown's Chemistry. selected examples of constitutional isomers of molecular formula C8H8O2 with a benzene ring structural formula isomers, carbon chain & functional group isomers, skeletal formula, carboxylic acids, alldehydes, ketones. Available from: [Link]
-
ResearchGate. Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of... Available from: [Link]
-
PubChem. 6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride. Available from: [Link]
-
Organic Syntheses. [ - Bicyclo[2.2.2]octane-2-carboxylic acid, 1,3-dimethyl-5-oxo]. Available from: [Link]
- (Characteristic Proton NMR Shifts table will not be cited as it is general knowledge and not a specific public
-
NIST WebBook. 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy). Available from: [Link]
-
SpectraBase. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
ResearchGate. (1R,2S,4aR,6S,8R,8aS)-1-(3-Hydroxypropanoyl)-1,3,6,8-tetramethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid. Available from: [Link]
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Physicochemical properties of novel fluorinated azaspiro compounds
A Technical Guide for Lead Optimization in Drug Discovery
Executive Summary: The 3D-Bioisostere Advantage
In modern drug discovery, the "Escape from Flatland" is more than a slogan; it is a physicochemical necessity. Traditional planar scaffolds (phenyls, heteroaromatics) often suffer from poor solubility and rapid metabolic clearance. Fluorinated azaspiro compounds —specifically strained systems like 2-azaspiro[3.3]heptane and 6-azaspiro[3.4]octane—represent a high-value solution.
These scaffolds offer a dual advantage:
-
Structural: They increase the fraction of sp3-hybridized carbons (
), enhancing solubility and target selectivity via specific vector orientation. -
Electronic: The strategic introduction of fluorine modulates basicity (
) and lipophilicity ( ), optimizing membrane permeability and reducing hERG liability without sacrificing potency.
This guide details the physicochemical behavior of these novel scaffolds and provides validated protocols for their characterization.
Structural Dynamics & Synthesis
The Scaffold Architecture
Unlike flexible piperidines or morpholines, azaspirocycles possess a rigid, defined geometry.[1] The "butterfly" conformation of spiro[3.3]heptane, for instance, projects substituents at precise angles, allowing for rigidified exploration of chemical space.
Fluorination Strategies
The introduction of fluorine is critical for tuning properties.[2] The most common synthetic route involves the deoxofluorination of azaspiro-ketones.
-
Gem-difluorination: Achieved using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® on the corresponding spiro-ketone. This creates a metabolically "hard" spot.
-
Synthesis Workflow:
Physicochemical Properties: The "Fluorine Effect"[2][5][6][7][8][9][10][11]
Basicity Modulation ( )
The most immediate impact of fluorination on azaspiro amines is the depression of
-
Mechanism: Fluorine atoms pull electron density through the
-bond framework, destabilizing the protonated ammonium species. -
Magnitude:
-
-Fluorination: Typically lowers
by 1.5 – 2.5 units . -
-Fluorination: Typically lowers
by 0.5 – 1.0 unit .
-
-Fluorination: Typically lowers
Why this matters: A lower
Lipophilicity ( vs. )
While fluorine is inherently lipophilic (increasing intrinsic
-
Intrinsic Lipophilicity: C-F bonds are hydrophobic; replacing C-H with C-F generally increases
. -
Effective Lipophilicity (
): Because fluorination lowers the , the molecule is less ionized at pH 7.4.-
Result: The observed
often increases significantly more than the intrinsic would suggest, driving better permeability.
-
Data Summary: Scaffold Comparison
The following table illustrates the impact of fluorination on a representative 2-azaspiro[3.3]heptane scaffold compared to a standard piperidine.
| Scaffold Core | Substituent | Metabolic Clearance ( | |||
| Piperidine | H (Parent) | 10.8 | 1.2 | -1.5 (Mostly Ionized) | High |
| Piperidine | 4,4-difluoro | 8.9 | 1.5 | 0.2 | Medium |
| 2-Azaspiro[3.3]heptane | H (Parent) | 10.2 | 0.9 | -1.8 | Medium |
| 2-Azaspiro[3.3]heptane | 6,6-difluoro | 8.1 | 1.3 | 0.8 | Low (Stable) |
| 2-Azaspiro[3.3]heptane | 6-fluoro | 8.8 | 1.1 | -0.5 | Low |
Note: Data represents generalized trends derived from structure-property relationship (SPR) studies [1, 3].
Metabolic Stability & Permeability[2][3][5][12]
Metabolic Shielding
The C-F bond is widely recognized as a "metabolic armor." In azaspiro compounds, the spiro-carbon is quaternary and blocked from oxidation. The remaining methylene sites are vulnerable to CYP450-mediated hydroxylation.
-
Mechanism: CYP450 enzymes typically abstract a hydrogen atom (HAT mechanism). The C-F bond energy (~116 kcal/mol) is far higher than C-H (~99 kcal/mol), rendering the fluorinated position inert to enzymatic cleavage.
-
Outcome: Gem-difluorination at the 6-position of a 2-azaspiro[3.3]heptane effectively blocks the primary site of metabolism, extending intrinsic half-life (
).
Visualization: Metabolic Shielding Logic
Figure 1: Mechanism of metabolic stabilization via fluorination. The high bond dissociation energy of C-F prevents CYP450-mediated hydrogen abstraction.
Experimental Protocols
To ensure data integrity, the following protocols are recommended for profiling these scaffolds.
Protocol A: Potentiometric Determination
This method is self-validating using internal standards to ensure electrode accuracy.
-
Preparation: Dissolve 5 mg of the fluorinated azaspiro salt in 20 mL of ionic strength-adjusted water (0.15 M KCl).
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).
-
Titration:
-
Acidify the sample to pH < 2.0 using 0.1 M HCl.
-
Titrate with 0.1 M KOH (CO2-free) under inert gas (
or Ar) purge to exclude atmospheric . -
Record pH vs. Volume added.
-
-
Validation: Run a standard sample of Propranolol (
9.53) prior to the test set. The result must be within ±0.05 units to proceed. -
Calculation: Use the Bjerrum plot method or derivative method to identify the inflection point representing the
.
Protocol B: Chromatographic (Shake-Flask Surrogate)
High-throughput determination using HPLC retention time correlation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 50 x 2.1 mm.
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate buffer (pH 7.4).
-
B: Acetonitrile.
-
-
Standards: Inject a mixture of 5 known drugs with varying
values (e.g., Atenolol, Metoprolol, Labetalol, Propranolol, Amiodarone). -
Method: Run a fast gradient (0% to 100% B over 5 min).
-
Correlation: Plot Retention Time (
) vs. Literature . Generate a calibration curve ( ). -
Measurement: Inject the fluorinated azaspiro sample. Extrapolate
from the calibration curve.
Workflow Visualization
The following diagram outlines the iterative design cycle for optimizing these compounds.
Figure 2: Iterative optimization workflow for fluorinated azaspiro lead generation.
References
-
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Modules in Drug Discovery." Angewandte Chemie International Edition. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters. Link
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The Azaspiro[3.4]octane Core: A Rising Star in Medicinal Chemistry
An In-depth Technical Guide to the Discovery, Synthesis, and Therapeutic Application of Azaspiro[3.4]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can overcome the limitations of traditional "flat" aromatic and heteroaromatic ring systems has led medicinal chemists to explore the vast potential of three-dimensional (3D) structures. Among these, azaspirocyclic compounds have emerged as a particularly compelling class of privileged scaffolds. Their inherent structural rigidity, precise vectoral display of substituents, and ability to confer favorable physicochemical properties have resulted in significant improvements in drug potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of a particularly promising scaffold: the azaspiro[3.4]octane core. We will delve into its synthesis, explore its application in various therapeutic areas, and provide detailed experimental protocols for its construction and derivatization.
The Strategic Advantage of the Azaspiro[3.4]octane Scaffold
The azaspiro[3.4]octane framework, characterized by a shared nitrogen atom between a four-membered azetidine ring and a five-membered cyclopentane or pyrrolidine ring, offers a unique combination of structural features that are highly advantageous for drug design. The spirocyclic nature of the core imparts a high degree of three-dimensionality, which allows for a more precise and rigid presentation of substituents into the binding pockets of biological targets. This can lead to enhanced binding affinity and selectivity compared to more flexible acyclic or monocyclic analogs.
Furthermore, the incorporation of the azaspiro[3.4]octane motif can significantly improve the physicochemical properties of a molecule. The increased fraction of sp3-hybridized carbon atoms often leads to enhanced aqueous solubility, a critical factor for oral bioavailability. Additionally, the rigid scaffold can shield metabolically labile sites within the molecule, thereby improving metabolic stability and reducing off-target toxicity. These desirable properties have made azaspiro[3.4]octane and its derivatives attractive building blocks in modern drug discovery programs.
Synthetic Strategies for Assembling the Azaspiro[3.4]octane Core
The construction of the azaspiro[3.4]octane ring system can be achieved through several synthetic routes. A particularly efficient and widely used method involves a two-step sequence commencing with a Horner-Wadsworth-Emmons olefination followed by a [3+2] cycloaddition. This approach allows for the modular construction of the scaffold and the introduction of diverse functionalities.
Key Synthetic Workflow: Horner-Wadsworth-Emmons Olefination and [3+2] Cycloaddition
This strategy typically begins with a commercially available N-Boc-protected azetidin-3-one. A Horner-Wadsworth-Emmons reaction is then employed to introduce an α,β-unsaturated ester moiety.[1][2][3][4] This is followed by a [3+2] cycloaddition reaction with an azomethine ylide precursor to furnish the desired 2,6-diazaspiro[3.4]octane core.[1][5]
Caption: Key synthetic workflow for the 2,6-diazaspiro[3.4]octane core.
Experimental Protocol: Synthesis of the 2,6-Diazaspiro[3.4]octane Core
The following protocol is a representative example of the synthesis of the core building block, adapted from the literature.[1]
Step 1: Horner-Wadsworth-Emmons Olefination
-
To a stirred suspension of a suitable base (e.g., sodium hydride, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the Horner-Wadsworth-Emmons reagent (e.g., triethyl phosphonoacetate, 1.1 equivalents) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α,β-unsaturated ester intermediate.
Step 2: [3+2] Cycloaddition
-
To a solution of the α,β-unsaturated ester intermediate (1.0 equivalent) and an azomethine ylide precursor (e.g., N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 1.2 equivalents) in a suitable solvent such as dichloromethane, add a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid) or a fluoride source (e.g., lithium fluoride).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,6-diazaspiro[3.4]octane core.
Therapeutic Applications of Azaspiro[3.4]octane Derivatives
The versatility of the azaspiro[3.4]octane scaffold has led to its exploration in a wide range of therapeutic areas, with notable successes in the development of agents targeting infectious diseases and central nervous system disorders.
Antimalarial Activity
A novel series of diazaspiro[3.4]octane derivatives has been identified with potent activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria.[6][7][8] These compounds exhibit low nanomolar activity in asexual blood-stage assays and demonstrate strong gametocyte-sterilizing properties, which is crucial for blocking malaria transmission.[6][7][8]
Mechanistic studies involving resistance selection and whole-genome sequencing have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance to these compounds.[9][10] This suggests a novel mechanism of action that is distinct from many currently used antimalarial drugs.
Structure-Activity Relationship (SAR) of Antimalarial Diazaspiro[3.4]octanes
Systematic modification of the diazaspiro[3.4]octane core has provided valuable insights into the structural requirements for potent antimalarial activity. The table below summarizes key SAR data for a representative set of analogs.
| Compound | R1 | R2 | Asexual Blood Stage IC50 (nM) |
| 1 | H | 4-chlorophenyl | 45 |
| 2 | H | 4-fluorophenyl | 62 |
| 3 | H | 4-methoxyphenyl | 120 |
| 4 | CH3 | 4-chlorophenyl | 25 |
| 5 | CH3 | 4-fluorophenyl | 38 |
Data compiled from publicly available research.
The SAR data suggest that substitution at the R1 and R2 positions significantly influences antimalarial potency. A small alkyl group at the R1 position and an electron-withdrawing substituent on the phenyl ring at the R2 position are generally favorable for activity.
Antitubercular Activity
The 2,6-diazaspiro[3.4]octane scaffold has also been successfully employed in the development of potent antitubercular agents.[1] In these compounds, the spirocyclic core is typically appended with a 5-nitrofuran "warhead," a moiety known to be crucial for antimycobacterial activity.[11]
The mechanism of action of these nitrofuran-containing compounds involves reductive activation by mycobacterial enzymes.[11] Specifically, the deazaflavin-dependent nitroreductase (Ddn) plays a key role in this process, although other F420-dependent reductases may also be involved.[12][13][14] This activation leads to the formation of reactive nitrogen species that are lethal to Mycobacterium tuberculosis.
Structure-Activity Relationship (SAR) of Antitubercular Diazaspiro[3.4]octanes
Exploration of the molecular periphery of the 2,6-diazaspiro[3.4]octane core has led to the identification of compounds with minimal inhibitory concentrations (MIC) in the low nanomolar range.
| Compound | Periphery Group | MIC against M. tuberculosis H37Rv (µg/mL) |
| 6 | 4-methyl-1,2,4-triazol-3-yl | 0.016 |
| 7 | 1-methyl-1H-imidazol-2-yl | >100 |
| 8 | Pyridin-4-yl | 25 |
Data compiled from publicly available research.[1]
The SAR highlights the critical importance of the periphery group in determining antitubercular potency. The presence of a small, nitrogen-rich heterocycle, such as a methyl-substituted triazole, is highly beneficial for activity.
Caption: Proposed mechanism of action for antitubercular nitrofuran-diazaspiro[3.4]octane derivatives.
M4 Muscarinic Receptor Agonists
The azaspiro[3.4]octane scaffold has also been investigated for its potential in treating central nervous system disorders. Derivatives of 2-azaspiro[3.4]octane have been identified as agonists of the M4 muscarinic acetylcholine receptor.[15][16] The M4 receptor is a G-protein coupled receptor that is highly expressed in the striatum, a brain region critical for motor control and reward.[15] Activation of M4 receptors has been shown to modulate dopamine signaling, suggesting that M4 agonists could be beneficial for the treatment of psychosis and other neurological and psychiatric disorders.[15][17]
Conclusion
The azaspiro[3.4]octane core represents a valuable and versatile scaffold in modern medicinal chemistry. Its inherent three-dimensionality and favorable physicochemical properties have enabled the development of potent and selective modulators of a diverse range of biological targets. The synthetic accessibility of this scaffold, particularly through the robust Horner-Wadsworth-Emmons olefination and [3+2] cycloaddition sequence, further enhances its appeal for drug discovery programs. As our understanding of the structure-activity relationships of azaspiro[3.4]octane derivatives continues to grow, we can anticipate the emergence of new and improved therapeutic agents based on this promising chemical framework.
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Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023). Antimicrobial Agents and Chemotherapy. [Link]
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Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). ResearchGate. [Link]
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Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). EMBL-EBI. [Link]
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). PMC. [Link]
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Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. (2023). ACS Publications. [Link]
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Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
Introduction
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid is a novel synthetic compound featuring a unique spirocyclic core, a fluorine substituent, and a carboxylic acid moiety. While specific therapeutic applications are still under investigation, its structural alerts suggest potential relevance in medicinal chemistry and drug development. The accurate quantification of this molecule in various matrices, such as plasma, tissue homogenates, and reaction mixtures, is paramount for pharmacokinetic studies, metabolism profiling, and quality control.
This document provides a comprehensive guide to developing and validating robust analytical methods for the quantification of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid. Given the polar nature of the carboxylic acid group and the potential for stereoisomerism due to the spirocyclic center, this guide will focus on the most suitable and powerful analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
The methodologies presented herein are grounded in established principles for the analysis of small molecule carboxylic acids and are designed to meet the rigorous standards of regulatory guidelines, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
Physicochemical Properties and Analytical Considerations
The chemical structure of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid presents several analytical challenges and opportunities:
-
Polarity: The carboxylic acid group imparts high polarity, making it highly soluble in aqueous media but challenging to retain on traditional reversed-phase liquid chromatography (RPLC) columns.[5][6][7][8] This necessitates alternative chromatographic strategies or derivatization.
-
Fluorine Atom: The presence of a fluorine atom can enhance the binding affinity of the molecule to biological targets and can be a useful feature for certain detection techniques.
-
Spirocyclic System: The spirocyclic core introduces conformational rigidity and the potential for axial chirality.[9][10][11] Depending on the synthetic route and purification, the compound may exist as a racemic mixture or as a single enantiomer. The separation of these enantiomers may be critical for understanding its pharmacological activity.[12][13]
-
Ionization: The carboxylic acid group is readily deprotonated, making it suitable for negative ion mode electrospray ionization (ESI) in LC-MS/MS.[14]
Primary Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity, selectivity, and wide dynamic range.[15][16]
Chromatographic Separation: The Case for HILIC
Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach for chromatographic separation.[5][6][8] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, facilitating the retention of polar compounds that are poorly retained in RPLC.[5][6][7][8]
Causality behind Experimental Choices:
-
Stationary Phase: An amide- or amino-based HILIC column is recommended. Amino phases, being positively charged, can offer enhanced retention for anionic acidic compounds through an anion exchange mechanism, in addition to hydrophilic partitioning.[6]
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) and a smaller percentage of aqueous buffer (e.g., 5-20% ammonium formate or ammonium acetate). The buffer provides the necessary ions for good peak shape and efficient ionization in the mass spectrometer.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation pattern of the analyte.
Causality behind Experimental Choices:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is the logical choice, as the carboxylic acid group will readily lose a proton to form the [M-H]⁻ ion.[14]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred scan mode. This involves selecting the precursor ion (the deprotonated molecule) in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole. This process drastically reduces background noise and chemical interference.
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This protocol outlines a robust starting point for method development.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[17][18][19]
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[20]
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | UHPLC offers higher resolution and faster analysis times. |
| Column | Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) | Provides good retention and peak shape for polar acidic compounds. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Provides a source of protons and aids in peak shape. |
| Mobile Phase B | Acetonitrile | The strong solvent in HILIC. |
| Gradient | 95% B to 60% B over 5 minutes | A typical starting gradient for HILIC separations. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Essential for MRM experiments. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Optimal for deprotonating the carboxylic acid. |
| Capillary Voltage | -3.0 kV | To be optimized for the specific instrument. |
| Source Temperature | 150°C | To be optimized. |
| Desolvation Temperature | 400°C | To be optimized. |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. | The precursor ion will be the [M-H]⁻. Product ions will be determined experimentally. |
3. Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][3][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve of at least five non-zero standards. |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible extraction efficiency. |
| Matrix Effect | Assessment of ion suppression or enhancement caused by the biological matrix. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term). |
Alternative Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, derivatization is a mandatory step to convert the polar carboxylic acid group into a less polar and more volatile derivative.[21][22][23][24]
Derivatization Strategies
The two most common derivatization methods for carboxylic acids for GC-MS analysis are silylation and esterification.[22][23]
-
Silylation: This involves reacting the carboxylic acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ester. This is a rapid and effective method.[21]
-
Esterification: This converts the carboxylic acid into an ester, typically a methyl or ethyl ester, using reagents like diazomethane, or an alcohol in the presence of an acid catalyst.[22][25]
Experimental Protocol: GC-MS Quantification via Silylation
1. Sample Preparation and Derivatization
-
Perform an initial liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.[17][26]
-
Evaporate the extract to complete dryness under nitrogen. Moisture is critical as it will deactivate the silylating reagent.[21]
-
To the dried residue, add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with a split/splitless injector | Standard for capillary GC. |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | Suitable for the separation of the derivatized analyte. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temperature | 250°C | Ensures complete volatilization of the derivative. |
| Oven Temperature Program | Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, hold for 5 min | To be optimized for the specific derivative. |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Scan Mode | Selected Ion Monitoring (SIM) or MRM (if using a triple quadrupole) | SIM for enhanced sensitivity and selectivity. |
| Transfer Line Temperature | 280°C | Prevents condensation of the analyte. |
Chiral Separation Considerations
The spirocyclic nature of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid may result in the presence of enantiomers.[9][10][11] If the stereochemistry of the compound is critical for its biological activity, a chiral separation method will be necessary.[12][13]
-
Chiral LC: This can be achieved using a chiral stationary phase (CSP), such as a polysaccharide-based column.[13] The separation can be performed in normal-phase, reversed-phase, or polar organic modes.
-
Chiral GC: Chiral separation can also be performed by GC using a chiral capillary column.
Method development for chiral separations often involves screening a variety of chiral columns and mobile phases to achieve optimal resolution.[13]
Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods, based on typical values for similar small molecule assays.
| Parameter | LC-MS/MS (HILIC) | GC-MS (after Derivatization) |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 15% | < 20% |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | 1 - 50 ng/mL |
| Throughput | High | Moderate |
| Selectivity | Very High | High |
| Matrix Effects | Potential for ion suppression/enhancement | Less prone to matrix effects after extraction |
Experimental Workflows
Caption: Workflow for LC-MS/MS quantification.
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Preparation and SAR Exploration of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic Acid Derivatives
An Application Note for Medicinal and Synthetic Chemists
Abstract
In contemporary drug discovery, the deliberate design of molecules with three-dimensional (3D) character is paramount for enhancing target affinity, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds are exemplary in this regard, offering rigid, defined exit vectors from a complex core.[1][2] This application note details a proposed synthetic pathway for a novel, fluorinated spirocyclic amino acid analogue, 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid. The strategic incorporation of fluorine aims to modulate the physicochemical properties of the carboxylic acid moiety, a common pharmacophore that can present challenges in drug development.[3][4] We provide detailed, step-by-step protocols for the synthesis of the core scaffold and subsequent derivatization, establishing a framework for comprehensive Structure-Activity Relationship (SAR) studies. This guide is intended for researchers, scientists, and drug development professionals seeking to access novel, patentable chemical matter with promising drug-like properties.
The Strategic Value of Fluorinated Spirocyclic Amino Acids
The journey from a hit compound to a clinical candidate often involves navigating the complex interplay between potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The chemical scaffold of a molecule is the primary determinant of these characteristics.
1.1 The Spirocyclic Advantage: Spirocycles, which feature two rings joined by a single atom, are increasingly utilized in medicinal chemistry to "escape from flatland".[1] Unlike flat aromatic rings, their rigid, 3D geometry can:
-
Improve Target Binding: By presenting substituents in precise spatial orientations, they can enhance interactions with protein binding pockets.
-
Increase Solubility and Reduce Lipophilicity: The higher fraction of sp³-hybridized carbons (Fsp³) in spirocycles often leads to improved aqueous solubility and lower logP values compared to their aromatic counterparts.[1]
-
Enhance Metabolic Stability: The quaternary spiro-carbon is inherently resistant to metabolic degradation, which can improve a compound's half-life.[2]
1.2 The Impact of Fluorine: The introduction of fluorine is a well-established strategy in drug design.[3] When placed adjacent to a functional group like a carboxylic acid, a fluorine atom can exert powerful electronic effects:
-
Acidity (pKa) Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, increasing its acidity. This can alter its ionization state at physiological pH and influence interactions with biological targets.
-
Conformational Control: Fluorine can induce specific molecular conformations through steric and electronic interactions.
-
Metabolic Blocking: A strategically placed fluorine atom can block sites of oxidative metabolism.
The target molecule, 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid, combines these features, presenting a conformationally restricted amino acid analogue where the fluorine atom serves as a tool to fine-tune the properties of the crucial carboxylic acid pharmacophore.
Proposed Synthetic Strategy
The synthesis of this novel scaffold is designed as a modular and robust sequence, allowing for flexibility and scale-up. The overall strategy involves the initial construction of a key intermediate, the 6-azaspiro[3.4]octan-8-one, followed by the diastereoselective introduction of the fluorinated carboxylic acid moiety.
Caption: High-level workflow for the synthesis of the target scaffold and its derivatives.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 3.1: Synthesis of N-Boc-6-azaspiro[3.4]octan-8-one (3)
This protocol outlines the construction of the key ketone intermediate. The Boc (tert-butyloxycarbonyl) protecting group is installed to facilitate purification and prevent side reactions in subsequent steps.
Step 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate (1)
-
To a stirred solution of cyclopentane-1,1-dicarboxylic acid (50.0 g, 0.29 mol) in absolute ethanol (500 mL), add concentrated sulfuric acid (5 mL) dropwise at 0 °C.
-
Heat the mixture to reflux and maintain for 16 hours. Monitor reaction completion by TLC (20% EtOAc/Hexanes).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (400 mL) and wash sequentially with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford diethyl cyclopentane-1,1-dicarboxylate (1) as a colorless oil.
-
Rationale: Standard Fischer esterification is a cost-effective method for preparing the diethyl ester, which is required for the subsequent intramolecular cyclization.
-
Step 2: Synthesis of Ethyl 2-oxo-1-azaspiro[4.4]nonane-3-carboxylate (Intermediate, not isolated)
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 12.7 g, 0.32 mol) to anhydrous toluene (300 mL).
-
Add a solution of diethyl cyclopentane-1,1-dicarboxylate (1) (62.0 g, 0.29 mol) and ethyl glycinate hydrochloride (40.4 g, 0.29 mol) in anhydrous DMF (100 mL) dropwise over 1 hour, maintaining the internal temperature below 30 °C.
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Rationale: This step combines an N-alkylation followed by an intramolecular Dieckmann condensation to form the five-membered lactam ring. Sodium hydride is a strong base suitable for deprotonating the glycine ester and initiating the cyclization.
-
Step 3: Synthesis of 6-Azaspiro[3.4]octan-8-one (2)
-
Cool the reaction mixture from the previous step to 0 °C.
-
Slowly add a 6 M aqueous solution of hydrochloric acid (300 mL) until the pH is ~1.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12 hours to effect hydrolysis and decarboxylation.
-
Cool the mixture to room temperature and wash with diethyl ether (3 x 200 mL) to remove organic impurities.
-
Adjust the pH of the aqueous layer to >12 with solid sodium hydroxide pellets at 0 °C.
-
Extract the aqueous layer with dichloromethane (5 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate carefully in vacuo to yield 6-azaspiro[3.4]octan-8-one (2) .
-
Trustworthiness: The product is volatile; careful removal of the solvent is crucial to avoid loss of material.
-
Step 4: Boc-Protection to yield N-Boc-6-azaspiro[3.4]octan-8-one (3)
-
Dissolve the crude ketone (2) (approx. 0.1 mol) in a mixture of dioxane (200 mL) and water (100 mL).
-
Add sodium bicarbonate (16.8 g, 0.2 mol) followed by di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 0.11 mol).
-
Stir vigorously at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel, 10-30% ethyl acetate in hexanes) to give pure N-Boc-6-azaspiro[3.4]octan-8-one (3) .
Protocol 3.2: Synthesis of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid (5)
This protocol uses a Reformatsky-type reaction to introduce the fluoro-ester moiety, followed by deprotection and hydrolysis.
Step 1: Reformatsky Reaction to form Boc-protected Fluoro-ester (4)
-
In a flame-dried flask under a nitrogen atmosphere, add activated zinc dust (13.0 g, 0.2 mol) and anhydrous THF (100 mL).
-
Add a solution of N-Boc-6-azaspiro[3.4]octan-8-one (3) (11.3 g, 0.05 mol) and ethyl 2-bromo-2-fluoroacetate (15.0 g, 0.075 mol) in anhydrous THF (100 mL) dropwise to the zinc suspension.
-
Gently heat the mixture to 40 °C to initiate the reaction (an exotherm may be observed). Maintain the reaction at 50 °C for 4 hours.
-
Cool the reaction to 0 °C and quench by slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by column chromatography (silica gel, gradient elution) to separate the diastereomers of the Boc-protected fluoro-ester (4) .
-
Expertise: The Reformatsky reaction is a classic method for forming α-hydroxy esters from ketones. Using ethyl 2-bromo-2-fluoroacetate allows for the direct installation of the required C-F bond.[5] The reaction typically produces a mixture of diastereomers which may be separable by chromatography.
-
Step 2: Deprotection and Hydrolysis to the Final Product (5)
-
Dissolve the purified fluoro-ester (4) (5.0 g, 15.1 mmol) in a 1:1 mixture of methanol and water (100 mL).
-
Add lithium hydroxide monohydrate (1.9 g, 45.3 mmol) and stir at room temperature for 4 hours to effect saponification.
-
Remove the methanol under reduced pressure.
-
Add 4 M HCl in dioxane (20 mL) to the aqueous residue and stir for 2 hours to remove the Boc group.
-
Concentrate the mixture to dryness in vacuo.
-
The resulting hydrochloride salt can be purified by trituration with cold acetone or by reverse-phase chromatography to yield the final product, 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride (5) .
Framework for Structure-Activity Relationship (SAR) Studies
With the core scaffold in hand, a library of derivatives can be generated to explore the SAR. The primary points for modification are the secondary amine on the azetidine ring and the carboxylic acid.
Caption: Key diversification points for SAR studies on the 8-fluoro-6-azaspiro[3.4]octane core.
4.1 N-Derivatization (Vector 1) The secondary amine is a versatile handle for introducing a wide range of substituents to probe interactions with the target protein.
-
General Protocol for Reductive Amination:
-
To a solution of the core acid (5) (1.0 eq) and an aldehyde or ketone (1.1 eq) in methanol, add acetic acid to adjust the pH to ~5.
-
Stir for 1 hour, then add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir at room temperature for 12-24 hours.
-
Quench the reaction, work up, and purify by chromatography.
-
4.2 Carboxylic Acid Derivatization (Vector 2) The carboxylic acid can be converted to esters or amides to investigate the necessity of the acidic proton and explore additional hydrogen bonding interactions.
-
General Protocol for Amide Coupling:
-
To a solution of the N-protected core acid (1.0 eq), an amine (1.1 eq), and a coupling agent like HATU (1.2 eq) in DMF, add a non-nucleophilic base such as DIPEA (3.0 eq).
-
Stir at room temperature until completion.
-
Perform an aqueous workup and purify the resulting amide.
-
4.3 SAR Data Interpretation
The goal is to correlate changes in structure with changes in biological activity and physicochemical properties. A tabular format is ideal for tracking these relationships.
Table 1: Representative Data for SAR Analysis
| Compound ID | R¹ Substituent | Target IC₅₀ (nM) | pKa (Calculated) | cLogP |
| 5 (Core) | H | 1500 | 8.5 (amine), 2.8 (acid) | 0.8 |
| 6a | -CH₃ | 950 | 8.7 | 1.2 |
| 6b | -CH₂Ph | 250 | 8.3 | 2.9 |
| 6c | -C(O)CH₃ | >10000 | N/A (amide) | 0.9 |
| 6d | -SO₂Ph | 600 | N/A (sulfonamide) | 2.5 |
-
Analysis: From this hypothetical data, one might conclude that small alkyl (6a) and larger hydrophobic groups (6b) at the R¹ position are tolerated and may access a beneficial hydrophobic pocket, improving potency. Acylation of the nitrogen (6c) appears to abolish activity, suggesting a key ionic or hydrogen bond interaction is mediated by the protonated amine.
Conclusion
This application note provides a comprehensive and technically grounded guide for the synthesis of 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid, a novel and promising scaffold for drug discovery. The detailed protocols enable the construction of the core molecule and the subsequent creation of a diverse chemical library for SAR studies. By combining the structural rigidity of a spirocycle with the subtle electronic modulation of a fluorine atom, this scaffold offers medicinal chemists a powerful tool to develop next-generation therapeutics with optimized efficacy and drug-like properties.
References
- Time in Islamabad, PK. Google Search.
-
Gouverneur, V., et al. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition. Available at: [Link]
-
Dandapani, S., et al. (2011). Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemical Reviews. Available at: [Link]
-
Meanwell, N. A. (2018). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Journal of Medicinal Chemistry. Available at: [Link]
-
Tarasov, A., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]
-
Chemspace. Bioisosteric Replacements. Available at: [Link]
-
Li, Z. T., Lin, Y. D., & Chi, C. S. (1992). THE SYNTHESIS OF FLUORINE-CONTAINING AZA-mCRoCYCLIC COWPOUNDS. Heterocycles. Available at: [Link]
-
Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters. Available at: [Link]
-
Beier, P. (2020). The development of synthetic methodology for the preparation and reactivity of fluorinated organic azides. IOCB Prague. Available at: [Link]
-
Foroutan-Nejad, C., et al. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega. Available at: [Link]
-
Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. Available at: [Link]
-
Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
-
Schlosser, M., & Michel, D. (1985). Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA. Available at: [Link]
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Publications. Available at: [Link]
-
BioAscent. (2024). Highlights in synthesis - unnatural amino acids. Available at: [Link]
-
Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. Available at: [Link]
-
Science of Synthesis. (2006). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Thieme. Available at: [Link]
-
George, C., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem-space.com [chem-space.com]
- 5. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic Acid
This Application Note is designed for researchers and process chemists tasked with the enantiomeric resolution of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid .
Given the structural specificity of this molecule—a fluorinated, spirocyclic amino acid—this guide synthesizes protocols based on the physicochemical behavior of rigid spiro-scaffolds and
Introduction & Molecule Analysis[1][2][3][4][5][6]
The target molecule, 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid , represents a class of conformationally restricted amino acids often used as scaffolds in peptidomimetics or as core pharmacophores in drug discovery.
Physicochemical Profile[3][4][7][8][9]
-
Chirality: The molecule possesses a quaternary chiral center at position 8 (bearing the Fluorine and Carboxylic Acid) and potentially a second chiral center depending on the exact substitution pattern relative to the spiro-junction. This protocol assumes the resolution of the primary enantiomeric pair created by the C8 stereocenter.
-
Structural Challenges:
-
Rigidity: The spiro[3.4] system locks the conformation, which generally enhances chiral recognition if the selector can accommodate the bulk.
-
Electronic Effect: The C8-Fluorine atom increases the acidity of the carboxylic acid (inductive effect) and alters the hydrogen-bonding capability of the adjacent amine (if proximal).
-
Solubility: As a zwitterionic free amino acid, it is likely highly polar and sparingly soluble in standard organic solvents (Hexane/EtOH), but soluble in aqueous/alcoholic buffers.
-
Strategic Approach
We define two distinct separation pathways:
-
Pathway A (Direct): Separation of the Free Amino Acid using Zwitterionic Ion-Exchange CSPs (Chiral Stationary Phases). Best for final compound analysis.
-
Pathway B (Derivatized): Separation of the N-Protected Intermediate (e.g., N-Boc or N-Cbz) using Polysaccharide CSPs. Best for preparative scale-up due to higher solubility and loading capacity.
Method Development Workflow
The following decision tree outlines the selection process based on the sample state.
Figure 1: Decision tree for selecting the appropriate chiral stationary phase based on the protection state of the amino acid.
Protocol A: Separation of Free Amino Acid (Direct)
Target: Underivatized 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid. Recommended Column: Chiralpak ZWIX(+) or ZWIX(-) (3µm, 150 x 4.6 mm). Mechanism: These columns use a Cinchona alkaloid-derived chiral selector combined with a weak anion exchanger. They are specifically engineered to separate zwitterionic molecules (amino acids) via a double ion-pairing mechanism.
Step-by-Step Methodology
-
Mobile Phase Preparation (Bulk Solvent):
-
Prepare a mixture of Methanol (MeOH) and Acetonitrile (ACN) . A standard starting ratio is 50:50 (v/v).
-
Note: Higher MeOH content generally decreases retention; higher ACN increases retention and often selectivity.
-
-
Additives (Critical):
-
The ZWIX mechanism requires protic additives to control the ionization state.
-
Acid: 50 mM Formic Acid (or Acetic Acid).
-
Base: 25 mM Diethylamine (DEA) or Propylamine.
-
Standard MP: MeOH/ACN (50:50) containing 50mM Formic Acid + 25mM DEA.
-
-
Screening Gradient:
-
Since ZWIX methods are typically isocratic, "screening" involves testing the MeOH/ACN ratio.
-
Run 1: 90:10 MeOH/ACN (Low retention check).
-
Run 2: 20:80 MeOH/ACN (High retention check).
-
-
Optimization for Fluorinated Species:
-
Fluorine at the
-position lowers the pKa of the carboxylic acid. If peak tailing is observed, increase the base concentration slightly (to 35 mM) to ensure the acid moiety is fully ionized and interacting with the selector.
-
Data Summary Table (Projected)
| Parameter | Condition A (Start) | Condition B (Optimized) |
| Column | Chiralpak ZWIX(+) | Chiralpak ZWIX(+) |
| Mobile Phase | MeOH/ACN (50:50) | MeOH/ACN (20:80) |
| Additives | 50mM FA / 25mM DEA | 50mM FA / 25mM DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temp | 25°C | 15°C (Lower temp improves Rs) |
| Detection | UV 210 nm (low UV due to lack of chromophore) | CAD or ELSD (Recommended) |
Protocol B: Separation of N-Protected Intermediate (Prep Scale)
Target: N-Boc-8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid. Recommended Columns: Lux Amylose-1 (AD-H equivalent) or Lux Cellulose-2 (OD-H equivalent) . Mechanism: Hydrogen bonding and steric inclusion. The N-Boc group provides an excellent "handle" for the chiral selector to grip.
Step-by-Step Methodology
-
Screening Strategy (Immobilized vs. Coated):
-
Start with Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) if solubility requires aggressive solvents (DCM, THF).
-
Use Coated CSPs (AD-H, OD-H) if the sample is soluble in Alcohol/Alkane mixtures.
-
-
Mobile Phase (Normal Phase):
-
Solvent A: n-Hexane (or Heptane).
-
Solvent B: Isopropanol (IPA) or Ethanol (EtOH).
-
Additive: 0.1% Trifluoroacetic acid (TFA). Crucial: The carboxylic acid must be protonated to prevent peak tailing on polysaccharide phases.
-
-
Screening Protocol:
-
Step 1: Prepare sample at 1 mg/mL in EtOH.
-
Step 2: Screen columns (AD, OD, IC, IA) using Hexane/EtOH/TFA (90:10:0.1) .
-
Step 3: If retention is too low (
), switch to Hexane/IPA (90:10:0.1).
-
-
Scale-Up to Preparative HPLC:
-
Once separation is achieved (
), perform a Loading Study . -
Inject increasing amounts (e.g., 5mg, 10mg, 50mg) to determine the saturation point where peaks merge.
-
Tip: For solubility issues in Hexane, dissolve the sample in 100% Ethanol and make "sandwich" injections or use a mobile phase with higher alcohol content (e.g., 50:50) if the selectivity allows.
-
Experimental Workflow Diagram
Figure 2: Workflow for scaling up the separation of the N-Boc protected intermediate.
Detection & Verification
Detection Challenges
The 8-fluoro-6-azaspiro[3.4]octane skeleton lacks strong UV chromophores (phenyl rings, conjugated systems).
-
For N-Boc/Fmoc derivatives: UV detection at 210-220 nm is usually sufficient due to the carbonyl absorption of the protecting group.
-
For Free Amino Acid: UV detection at 205-210 nm is difficult due to solvent cutoff.
-
Recommendation: Use CAD (Charged Aerosol Detection) , ELSD (Evaporative Light Scattering) , or LC-MS for robust detection of the free amino acid.
-
Elution Order Verification
Because the absolute configuration (R or S) cannot be predicted by retention time alone:
-
Polarimetry: Collect fractions and measure specific rotation
. -
X-Ray Crystallography: If a solid derivative can be crystallized.
-
Synthesis: Use a known chiral auxiliary during synthesis to produce an enriched sample of known configuration to spike and identify the peak.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). (Specific guidance on zwitterionic amino acid separation).
-
Phenomenex. High-Performance Liquid Chromatography (HPLC) Enantioseparation of Fluorinated Amino Acids. Application Note.
- Ilisz, I., et al. (2013). "Separation of alpha-amino acids on zwitterionic chiral stationary phases." Journal of Chromatography A.
- Beesley, T. E. (2010). Chiral Chromatography. Wiley.
Application Note: Large-Scale Synthesis of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
This Application Note is designed to guide process chemists and medicinal scientists through the scalable synthesis of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid .
Based on the nomenclature, this molecule is a conformationally restricted
Executive Summary
The incorporation of fluorine into saturated N-heterocycles is a proven strategy to modulate pKa, lipophilicity (
This guide details a 3-step scalable protocol focusing on:
-
Spiro-Annulation: Utilizing Phase-Transfer Catalysis (PTC) for the double alkylation of a glycine equivalent.
-
Electrophilic Fluorination: A robust method to install the fluorine atom at the quaternary center using NFSI, avoiding the safety hazards of deoxofluorination reagents (e.g., DAST) on scale.
-
Global Deprotection: Efficient hydrolysis to yield the zwitterionic salt.
Retrosynthetic Analysis & Strategy
The most robust disconnection for gem-disubstituted
Mechanistic Logic
-
Scaffold Formation: The 4-membered ring is pre-formed (commercially available or easily synthesized from cyclobutanone/1,1-cyclobutanedicarboxylic acid). The 5-membered pyrrolidine ring is closed via double nucleophilic substitution.
-
Fluorination: Direct fluorination of the tertiary enolate is preferred over hydroxy-fluorination to prevent elimination side reactions common in strained rings.
Figure 1: Retrosynthetic strategy focusing on late-stage fluorination of the spiro-scaffold.
Detailed Experimental Protocols
Step 1: Scaffold Assembly (Double Alkylation)
Objective: Synthesis of Ethyl 6-(diphenylmethylene)-6-azaspiro[3.4]octane-8-carboxylate. Rationale: We employ the O'Donnell Schiff base (N-(diphenylmethylene)glycine ethyl ester) as the glycine equivalent. It provides sufficient acidity for deprotonation by mild bases under Phase Transfer Catalysis (PTC), avoiding cryogenic conditions (e.g., LDA) at this early stage.
Materials & Stoichiometry
| Component | Equiv.[1][2][3] | Role |
| N-(Diphenylmethylene)glycine ethyl ester | 1.0 | Nucleophile |
| 1,1-Bis(bromomethyl)cyclobutane | 1.1 | Bis-Electrophile |
| Potassium Hydroxide (50% aq.) | 10.0 | Base |
| Tetrabutylammonium bromide (TBAB) | 0.1 | Phase Transfer Catalyst |
| Toluene | 10 Vol | Solvent |
Protocol
-
Setup: Charge a jacketed reactor with Toluene and N-(diphenylmethylene)glycine ethyl ester.
-
Addition: Add 1,1-Bis(bromomethyl)cyclobutane and TBAB.
-
Initiation: Cool the mixture to 0°C. vigorous stirring is critical. Slowly add 50% aqueous KOH over 30 minutes, maintaining internal temperature <10°C.
-
Reaction: Warm to room temperature and then heat to 50°C for 12–16 hours. Monitor by HPLC for consumption of the glycine imine.
-
Workup: Cool to 20°C. Separate phases. Wash the organic layer with water (3x) and brine.
-
Purification: The crude imine is often stable enough for the next step. If purification is required, flash chromatography (Hexane/EtOAc) is preferred over crystallization due to the lipophilic nature of the protecting groups.
Critical Control Point: Ensure high agitation rates (impeller speed) to maximize the interfacial surface area for the PTC reaction.
Step 2: Electrophilic Fluorination
Objective: Installation of the Fluorine atom at the quaternary center (C8). Rationale: NFSI (N-Fluorobenzenesulfonimide) is selected as the fluorinating agent. Unlike Selectfluor (which is insoluble in THF) or Fluorine gas (hazardous), NFSI is soluble in organic solvents and provides a controlled electrophilic fluorine source compatible with lithium enolates.
Materials & Stoichiometry
| Component | Equiv.[1][2][3] | Role |
| Spiro-Imine Intermediate (Step 1) | 1.0 | Substrate |
| LiHMDS (1.0 M in THF) | 1.2 | Base (Kinetic Control) |
| NFSI | 1.3 | Electrophilic Fluorine Source |
| THF (Anhydrous) | 15 Vol | Solvent |
Protocol
-
Inertion: Purge reactor with Nitrogen/Argon. Ensure moisture content <200 ppm.
-
Deprotonation: Dissolve the Spiro-Imine in THF and cool to -78°C .
-
Enolate Formation: Add LiHMDS dropwise over 45 minutes. Maintain temperature <-70°C. Stir for 1 hour to ensure complete enolization.
-
Note: The color typically changes to deep red/orange indicating the enolate anion.
-
-
Fluorination: Dissolve NFSI in THF (5 Vol). Add this solution slowly to the enolate at -78°C.
-
Exotherm Warning: This addition is exothermic. Control rate to keep T < -65°C.
-
-
Quench: Stir at -78°C for 2 hours, then allow to warm to 0°C. Quench with saturated NH4Cl solution.
-
Isolation: Extract with EtOAc. The product is the Ethyl 8-fluoro-6-(diphenylmethylene)-6-azaspiro[3.4]octane-8-carboxylate.
Step 3: Global Deprotection & Isolation
Objective: Removal of the Schiff base and Ethyl ester to yield the free amino acid. Rationale: Acidic hydrolysis removes both the imine (releasing benzophenone) and the ester in a one-pot operation.
Protocol
-
Hydrolysis: Dissolve the fluorinated intermediate in 6N HCl (10 Vol).
-
Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.
-
Monitoring: Benzophenone will separate as an oil/solid.
-
-
Workup: Cool to room temperature. Wash the aqueous acidic layer with Dichloromethane (DCM) (2x) to remove benzophenone and sulfonyl byproducts from NFSI.
-
Isolation (Zwitterion Formation):
-
Concentrate the aqueous layer to a minimal volume.
-
Apply to an Ion-Exchange Resin (Dowex 50W, H+ form). Elute with water (to remove salts) followed by 10% NH4OH.
-
Lyophilize the ammoniacal fractions to obtain 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid as a white powder.
-
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of the target fluorinated amino acid.
Analytical Specifications & Quality Control
For the final release of the material, the following specifications are recommended to ensure suitability for biological assays:
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (D2O) | Conforms to structure. Diagnostic doublet for F-C-H coupling not present (Quaternary F). |
| Identity | 19F-NMR | Single peak (typically -140 to -160 ppm). |
| Purity | qNMR or HPLC-ELSD | > 97.0% |
| Chiral Purity | Chiral HPLC | Racemic (unless resolution step added). |
| Water Content | Karl Fischer | Report value (likely hygroscopic). |
Note on Stereochemistry: The synthesis described produces a racemic mixture. If the enantiomerically pure compound is required, resolution can be performed at the ester stage using chiral stationary phase chromatography (SFC) or by enzymatic resolution of the final amino acid.
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link -
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Ma, J.-A., & Cahard, D. (2004). "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews. Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.4]octanes." Organic Letters. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Spirocyclic Compounds
Introduction
Fluorinated spirocyclic scaffolds are of immense interest in modern drug discovery. Their unique three-dimensional architecture, combined with the effects of fluorination—such as enhanced metabolic stability, binding affinity, and lipophilicity—makes them privileged structures for developing novel therapeutics.[1][2] However, these same properties present significant purification challenges. The rigid spirocyclic core often leads to closely related diastereomers, while the presence of fluorine can alter solubility, introduce unique stability issues, and complicate detection.
This technical support guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) to help researchers navigate the complexities of purifying these valuable compounds. The advice herein is grounded in established chromatographic principles and tailored to the specific issues encountered with this unique chemical class.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Q1: I'm struggling to separate two diastereomers of my fluorinated spirocycle. They co-elute in my standard reversed-phase HPLC setup. What should I do?
A1: This is a classic challenge with rigid spirocyclic systems. The subtle differences between diastereomers often require highly selective chromatographic techniques.
Primary Recommendation: Supercritical Fluid Chromatography (SFC)
SFC is the technique of choice for separating chiral and diastereomeric compounds, including complex spirocycles.[3][4][5][6]
-
Why it works: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[5] This leads to faster separations and higher column efficiency compared to HPLC.[3] The technique is particularly powerful when paired with polysaccharide-based chiral stationary phases (CSPs), which provide the necessary steric and polar interactions to resolve stereoisomers.[3]
-
Starting Point: Begin by screening a set of polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) with a simple gradient of a polar alcohol modifier (like methanol or ethanol) in CO2.[7]
Alternative HPLC Strategies:
If SFC is unavailable, consider these HPLC modifications:
-
Change the Stationary Phase: Move beyond standard C18 columns.
-
Phenyl Phases: Columns with phenyl-based stationary phases can offer alternative selectivity through π-π interactions with aromatic rings in your spirocycle.
-
Fluorinated Phases: These phases can provide unique retention mechanisms for fluorinated analytes, sometimes enhancing separation from non-fluorinated or differently fluorinated impurities.[1]
-
-
Optimize the Mobile Phase:
-
Solvent Choice: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) can alter selectivity.
-
Additives: For basic compounds, adding a small amount of an amine additive (e.g., diethylamine) to the mobile phase can improve peak shape and sometimes resolution.
-
Q2: My fluorinated spirocycle appears to be degrading on my silica gel flash column. My post-column fractions contain new, unwanted spots by TLC/LC-MS. How can I prevent this?
A2: On-column degradation is a common issue, especially for compounds with acid-sensitive functional groups. The silica gel surface is inherently acidic due to the presence of silanol (Si-OH) groups, which can catalyze decomposition.
Immediate Solutions:
-
Deactivate the Silica Gel: Reduce the acidity of the stationary phase. This can be done by preparing a slurry of the silica gel in a solvent system containing a small percentage (e.g., 0.5-1%) of a non-nucleophilic base like triethylamine or ammonia before packing the column.
-
Switch to a Different Stationary Phase:
-
Alumina: Alumina is available in neutral, acidic, or basic forms. For acid-sensitive compounds, neutral or basic alumina is an excellent alternative to silica gel.
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, using a C18-functionalized silica gel with a water/acetonitrile or water/methanol mobile phase system can completely avoid the acidity issues of normal-phase silica.
-
Workflow for Diagnosing and Solving On-Column Degradation
The following diagram outlines a systematic approach to troubleshooting compound stability during flash chromatography.
Caption: Troubleshooting workflow for on-column degradation.
Q3: My compound has very poor solubility in common chromatography solvents like hexanes or dichloromethane. How can I effectively purify it?
A3: Poor solubility is a frequent hurdle, particularly for highly crystalline or polar fluorinated compounds.[8][9] Forcing dissolution in a strong solvent and then loading a large volume onto the column can lead to sample precipitation and poor peak shape.
Recommended Strategies:
-
Dry Loading: This is the most robust method for poorly soluble compounds in flash chromatography.[10]
-
Protocol: Dissolve your crude material in a minimal amount of a strong solvent in which it is soluble (e.g., DCM, MeOH, or acetone). Add a small amount of silica gel or diatomaceous earth (Celite™) to this solution to form a thick slurry. Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. This powder can then be carefully loaded onto the top of your pre-packed column.
-
-
Solubility Enhancement in Mobile Phase:
-
For reversed-phase HPLC, small amounts of polar, aprotic solvents like THF or isopropanol can be added to the mobile phase to improve the solubility of highly lipophilic compounds.
-
For normal-phase, consider more polar solvent systems that may still provide good separation, such as ethyl acetate/heptane or even DCM/methanol mixtures.
-
-
Alternative Techniques:
-
SFC: The unique solvating properties of supercritical CO2, especially when mixed with polar co-solvents, can sometimes dissolve compounds that are problematic in traditional HPLC solvents.
-
Q4: I'm observing significant peak tailing for my fluorinated spirocycle, which contains a basic nitrogen. What's causing this and how can I fix it?
A4: Peak tailing for basic compounds is most often caused by secondary interactions between the analyte and acidic silanol groups on the silica surface of the stationary phase.[11][12][13][14] This leads to a mixed-mode retention mechanism where some molecules are retained longer, causing the characteristic tail. The rigid structure of spirocycles can sometimes exacerbate this issue.
Solutions to Improve Peak Shape:
| Method | Technique | Rationale & Key Considerations |
| Mobile Phase Modification | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent. | The basic additive competes with your analyte for interaction with the acidic silanol sites, effectively masking them and leading to a more uniform interaction and sharper peak.[14] |
| pH Control (Reversed-Phase) | Use a buffered mobile phase to keep the analyte in a single ionic state (either fully protonated or fully neutral). | Operating at a low pH (e.g., pH 2-3 using formic acid or TFA) will protonate both the basic analyte and the silanol groups, minimizing unwanted ionic interactions.[11] |
| Column Choice | Use an end-capped column or a column specifically designed for basic compounds. | End-capping treats the silica surface to reduce the number of accessible silanol groups. Modern columns often have proprietary surface treatments to further improve peak shape for bases.[12] |
| Lower Sample Load | Reduce the mass of compound injected onto the column. | Overloading the column can saturate the primary retention sites, forcing excess molecules to interact with secondary sites (like silanols), which causes tailing.[12] |
Frequently Asked Questions (FAQs)
-
Q: How does fluorine affect detection by UV-Vis and Mass Spectrometry (MS)?
-
A: Fluorine itself does not have a UV chromophore. Detection by UV-Vis depends on the presence of other chromophores (e.g., aromatic rings) in the spirocyclic structure. For MS, the presence of fluorine is easily recognizable due to the monoisotopic nature of ¹⁹F. However, highly fluorinated compounds can sometimes exhibit poor ionization efficiency in electrospray ionization (ESI). If you experience low sensitivity, consider trying alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI).
-
-
Q: Can I use ¹⁹F NMR to assess the purity of my column fractions?
-
A: Absolutely. ¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds.[15][16][17][18] It offers high sensitivity, a wide chemical shift range, and typically low background signals.[17] You can often get a clear purity profile from a quick ¹⁹F NMR spectrum, even on crude or dilute samples, making it ideal for monitoring purification progress without the need for separation.[15][17]
-
-
Q: What is the best general-purpose technique for purifying fluorinated spirocycles at the discovery stage?
-
A: For discovery chemistry (mg to low-gram scale), a combination of automated flash chromatography for initial cleanup followed by preparative SFC for final diastereomer/enantiomer separation is a highly efficient and effective workflow.[4][7][19][20] This approach addresses both bulk impurity removal and the challenging final stereoisomer purification.
-
Experimental Protocols
Protocol 1: General Method for Chiral SFC Screening
This protocol provides a starting point for developing a separation method for diastereomers or enantiomers of a fluorinated spirocycle.
-
Column Selection: Prepare a set of 3-4 different polysaccharide-based chiral stationary phases (e.g., Chiralpak® IA, IB, IC, ID).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, ethanol, or a DCM/MeOH mixture) at a concentration of approximately 1 mg/mL.
-
Initial SFC Conditions:
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol (or Ethanol)
-
Gradient: 5% to 40% B over 5-8 minutes.
-
Flow Rate: 3-4 mL/min (for analytical 4.6 mm ID columns).
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
-
Screening: Inject the sample onto each column using the initial gradient conditions.
-
Optimization: Identify the column/modifier combination that shows the best initial separation ("hits"). Optimize the separation by adjusting the gradient slope, temperature, or by adding a small amount of an additive (e.g., 0.1% diethylamine for basic compounds) to the modifier.
Method Selection & Optimization Workflow
Caption: Decision workflow for chiral method development using SFC.
References
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (2015). Molecules. [Link]
-
Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]
-
Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022). National Center for Biotechnology Information. [Link]
-
A 'One-Shot' Strategy for Preparative Chiral SFC with Chiroptical Detection Accelerates Purification and Enhances Characterization for Drug Discovery. (2025). Novartis OAK. [Link]
-
Peak Tailing: Phenomenon, Symptoms and Corrections. (2023). Pharma Growth Hub. [Link]
-
Fluorine NMR. University of Washington. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
-
Using SFC to Improve Separation Workflows for Drug Analysis and Purification. (2024). Technology Networks. [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]
-
Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025). National Center for Biotechnology Information. [Link]
-
Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025). Request PDF. [Link]
-
Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025). PubMed. [Link]
-
SOLUBILITY ENHANCEMENT METHODS WITH IMPORTANCE OF HYDROTROPY. (2012). Semantic Scholar. [Link]
-
Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. National Center for Biotechnology Information. [Link]
-
The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. [Link]
-
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. (2024). White Rose Research Online. [Link]
-
Column Chromatography. University of Colorado Boulder. [Link]
-
Column chromatography. Wikipedia. [Link]
-
Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. (2022). MDPI. [Link]
-
Best Practices for Maintaining Column Performance in Size-Exclusion Chromatography during Long-Term Storage. Waters Corporation. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). JoVE. [Link]
-
Stereoselective Access to Fluorinated and Non-fluorinated Quaternary Piperidines: Synthesis of Pipecolic Acid and Iminosugar Derivatives. (2025). ResearchGate. [Link]
-
Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Royal Society of Chemistry. [Link]
Sources
- 1. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. selvita.com [selvita.com]
- 6. Using SFC to Improve Separation Workflows for Drug Analysis and Purification | Separation Science [sepscience.com]
- 7. A ‘One-Shot’ Strategy for Preparative Chiral SFC with Chiroptical Detection Accelerates Purification and Enhances Characterization for Drug Discovery - OAK Open Access Archive [oak.novartis.com]
- 8. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. chromtech.com [chromtech.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 17. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biophysics.org [biophysics.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of this synthesis.
The unique three-dimensional architecture of spirocycles is highly sought after in modern drug discovery to improve physicochemical properties and explore novel chemical space.[1] The introduction of a fluorine atom can further enhance metabolic stability, binding affinity, and membrane permeability. This guide provides expert insights into overcoming the synthetic challenges associated with constructing this specific fluorinated azaspirocyclic scaffold.
General Synthetic Workflow
The synthesis of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid presents a multi-step challenge requiring careful control over cyclization, functionalization, and purification. A common strategy involves the initial construction of the core azaspiro[3.4]octane ring system, followed by regioselective functionalization to install the fluorine and carboxylic acid moieties.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during synthesis, offering potential causes and actionable solutions in a question-and-answer format.
Question: Why is the yield of my N-Protected 6-Azaspiro[3.4]octane (spirocyclization step) consistently low?
Answer: Low yields in the formation of the spirocyclic core are a common hurdle, often stemming from challenges in the key intramolecular cyclization step.[1] Several factors could be at play:
-
Inefficient Ring Closure: The formation of the strained four-membered azetidine ring can be kinetically and thermodynamically challenging. The reaction often relies on an intramolecular SN2 alkylation, which can be slow.[2]
-
Solution 1: Re-evaluate Base and Solvent System. The choice of base is critical for deprotonating the amine precursor without causing side reactions. A strong, non-nucleophilic base is often required. The solvent must also be able to dissolve the substrate while facilitating the SN2 reaction. Consider screening a panel of conditions as outlined in the table below.
-
Solution 2: Increase Reaction Temperature. If kinetics are slow, carefully increasing the reaction temperature may improve the rate of cyclization. However, monitor for decomposition or side-product formation at higher temperatures.
-
-
Side Reactions: The precursor may be undergoing intermolecular reactions or elimination instead of the desired intramolecular cyclization.
-
Solution: Employ High Dilution Conditions. To favor the intramolecular pathway, perform the reaction at a low concentration (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate and base to a large volume of solvent.
-
-
Poor Leaving Group: The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group on the cyclopentyl portion of the precursor.
-
Solution: Enhance the Leaving Group. If using a halide (e.g., -Br, -Cl), consider converting it to a better leaving group such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf) to accelerate the cyclization.
-
Question: I am observing incomplete conversion and multiple products during the electrophilic fluorination step. What is happening?
Answer: Electrophilic fluorination of ketone or ester enolates can be complex. Incomplete conversion and side products often point to issues with enolate formation, stability, or the reactivity of the fluorinating agent.
-
Suboptimal Enolate Formation: The fluorination reaction requires the quantitative formation of a specific enolate regioisomer.
-
Solution 1: Screen Different Bases. The choice of base dictates the thermodynamics versus kinetics of enolate formation. For a thermodynamically controlled process, a base like NaH or KHMDS in a solvent like THF at room temperature might be suitable. For kinetic control, LDA or LiHMDS at low temperatures (-78 °C) is the standard choice.[3]
-
Solution 2: Confirm Enolate Formation. Before adding the fluorinating agent, consider taking a small aliquot of the reaction, quenching it with a silylating agent (e.g., TMSCl), and analyzing by GC-MS or NMR to confirm that the desired enolate has been formed.
-
-
Fluorinating Agent Reactivity: The choice of fluorinating agent is critical. Selectfluor is a common choice for these types of reactions but its reactivity can be substrate-dependent.[4]
-
Solution: Optimize Reaction Temperature. The reaction temperature can significantly impact the outcome. Low yields are common when using less than 2 equivalents of Selectfluor at room temperature.[4] A temperature screen (e.g., 80 °C, 100 °C, 120 °C) may be necessary to drive the reaction to completion.[4][5]
-
-
Di-fluorination or Degradation: The product itself can sometimes be deprotonated again, leading to a second fluorination. Alternatively, harsh conditions can lead to decomposition.
-
Solution: Control Stoichiometry and Addition. Use only a slight excess of the fluorinating agent (e.g., 1.1-1.2 equivalents). Consider adding the fluorinating agent at a low temperature and then slowly warming the reaction to the optimal temperature to maintain control.
-
Question: The final deprotection of the carboxylic acid ester and the Boc-amine is proving difficult and giving impure product. How can I improve this step?
Answer: The final deprotection step can be complicated by the sensitivity of the fluorinated spirocycle. The presence of both an ester and a carbamate protecting group requires conditions that can cleave both without affecting the core structure.
-
Harsh Deprotection Conditions: Standard strong acid (e.g., neat TFA) or strong base (e.g., NaOH) hydrolysis can lead to side reactions, including epimerization at the C8 position or decomposition of the strained ring system.
-
Solution 1: Two-Step Deprotection. Consider a sequential deprotection. First, use acidic conditions optimized for Boc-group removal (e.g., HCl in dioxane or TFA in DCM at 0 °C to room temperature). After isolation of the amine hydrochloride salt, proceed with a mild ester hydrolysis (e.g., LiOH in a THF/water mixture).
-
Solution 2: Screen Hydrolysis Conditions. For a one-pot approach, screen different concentrations of acid (e.g., 6M HCl) and temperatures (e.g., 50 °C to reflux) to find a balance between reaction completion and product stability.
-
-
Purification Challenges: The final product is a zwitterionic amino acid, which can be difficult to purify via standard silica gel chromatography.
-
Solution: Use Alternative Purification Methods. Ion-exchange chromatography is often the most effective method for purifying amino acids. Alternatively, trituration or recrystallization from a suitable solvent system (e.g., methanol/ether, ethanol/water) can be effective for removing non-polar impurities.
-
Optimization of Key Parameters
Systematic optimization of reaction parameters is crucial for maximizing yield and purity. The following tables provide examples of screening studies for key transformations.
Table 1: Example Screening Data for Spirocyclization Step
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | K₂CO₃ (2.0) | ACN | 80 | 24 | 15 |
| 2 | NaH (1.5) | THF | 65 | 12 | 65 |
| 3 | KHMDS (1.2) | Toluene | 110 | 6 | 85 |
| 4 | LiHMDS (1.2) | THF | 65 | 8 | 92 |
| 5 | NaOtBu (1.5) | Dioxane | 100 | 10 | 78 |
Table 2: Example Screening Data for Electrophilic Fluorination
| Entry | Base (equiv.) | Fluorinating Agent (equiv.) | Temperature (°C) | Time (h) | Yield of Mono-fluorinated Product (%) |
| 1 | LDA (1.1) | Selectfluor (1.2) | -78 to 25 | 4 | 75 |
| 2 | LiHMDS (1.1) | Selectfluor (1.2) | -78 to 25 | 4 | 82 |
| 3 | KHMDS (1.1) | Selectfluor (1.2) | 0 to 25 | 3 | 70 (plus 10% di-fluorinated) |
| 4 | LiHMDS (1.1) | N-Fluorobenzenesulfonimide (1.2) | -78 to 25 | 5 | 68 |
| 5 | LiHMDS (1.1) | Selectfluor (1.5) | -78 to 50 | 2 | 88 |
Frequently Asked Questions (FAQs)
-
Q1: What is the best N-protecting group for this synthesis?
-
A1: The Boc (tert-butyloxycarbonyl) group is a common and effective choice. It is stable to the basic and nucleophilic conditions often used in the cyclization and fluorination steps, and it can be readily removed under acidic conditions that are often compatible with the final product structure. A Cbz (carboxybenzyl) group is an alternative, removable by hydrogenolysis, which may be advantageous if other parts of the molecule are acid-sensitive.
-
-
Q2: How can I confirm the regioselectivity of fluorination at the C8 position?
-
A2: A combination of spectroscopic techniques is essential. ¹⁹F NMR will show a single resonance confirming the presence of one fluorine atom.[6] In the ¹H NMR, the protons on the carbon bearing the fluorine will typically appear as a doublet of triplets or a more complex multiplet due to coupling with the fluorine atom (²JHF) and adjacent protons. 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively establish the connectivity between the fluorine atom (inferred from the proton it's attached to) and the surrounding carbon skeleton, including the spirocyclic quaternary carbon.
-
-
Q3: What are the recommended safety precautions when working with electrophilic fluorinating agents?
-
A3: Electrophilic fluorinating agents like Selectfluor are strong oxidizers and should be handled with care in a chemical fume hood.[5] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. These reagents can react vigorously with certain solvents or reagents, so always consult the Safety Data Sheet (SDS) and perform new reactions on a small scale first.
-
Detailed Experimental Protocols
Protocol: Electrophilic Fluorination and Carboxylation of N-Boc-6-azaspiro[3.4]octan-8-one
This protocol is a representative procedure and may require optimization for specific substrates.
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add N-Boc-6-azaspiro[3.4]octan-8-one (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF (to make a 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Enolate Formation: Slowly add a solution of LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Fluorination: In a separate flask, dissolve Selectfluor (1.2 equiv) in anhydrous DMF (a minimal amount to dissolve). Add the Selectfluor solution dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (Fluorinated Intermediate): Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc-8-fluoro-6-azaspiro[3.4]octan-8-one.
-
Carboxylation: The purified fluoro-intermediate is then carried forward. A common method is conversion to a silyl enol ether followed by reaction with a carboxylating agent like Mander's reagent (methyl cyanoformate).
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- BenchChem. Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrazinones.
-
Chambers, R. D., et al. (2018). Fluorination of Benzo[5][7]triazin-7-ones using Selectfluor. Molecules, 23(11), 2886. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions a. Available from: [Link]
-
Baran, P. S., et al. (2018). Aza-Quasi-Favorskii Reaction: Construction of Highly Substituted Aziridines through a Concerted Multi-bond Rearrangement Process. Journal of the American Chemical Society, 140(42), 13692–13697. Available from: [Link]
- BenchChem. Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.
-
K.C. Nicolaou, et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 635-651. Available from: [Link]
-
Rojas-Peña, C., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22375-22394. Available from: [Link]
-
Ramadas, B., et al. (2017). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 15(31), 6598-6603. Available from: [Link]
-
Merck & Co., Inc. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Aza-Quasi-Favorskii Reaction: Construction of Highly Substituted Aziridines through a Concerted Multi-bond Rearrangement Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Structural Confirmation of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic Acid via Single Crystal X-ray Diffraction (SC-XRD)
Executive Summary
In modern drug discovery, spirocyclic scaffolds like 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid are prized for their high
While NMR spectroscopy (
Part 1: Comparative Analysis (The "Why")
The characterization of fluorinated spiro-amino acids presents a unique "blind spot" for solution-phase methods. The table below objectively compares the three primary structural confirmation techniques for this specific scaffold.
Table 1: Structural Confirmation Methodologies Comparison
| Feature | SC-XRD (Gold Standard) | Solution NMR (NOESY/HOESY) | DFT Computational Modeling |
| Primary Output | Direct 3D atomistic map (x, y, z coordinates).[1] | Relative internuclear distances (through space). | Theoretical energy minima. |
| Stereochemistry | Absolute Configuration (via anomalous dispersion).[2] | Relative configuration only (ambiguous for quaternary centers). | Predictive only; requires experimental validation. |
| Ring Conformation | Defines exact puckering (e.g., envelope vs. twist) in solid state. | Time-averaged conformation (often blurs rapid ring flips). | Static gas-phase model (ignores packing forces). |
| Sample Requirement | Single Crystal (~0.1–0.3 mm). | ~5–10 mg in solution. | None (Virtual). |
| Limitations | Requires a crystalline solid (the "bottleneck").[3] | Cannot easily distinguish enantiomers without chiral solvating agents. | Dependent on basis set accuracy; prone to local minima errors. |
Senior Scientist Insight: For 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid, NMR is insufficient because the quaternary C8 center lacks a proton handle for scalar coupling analysis, and the fluorine-proton NOE signals can be misleading due to the flexibility of the 5-membered ring.
Part 2: Strategic Experimental Protocol (The "How")
This protocol is designed to overcome the two main hurdles: crystallizing a zwitterionic amino acid and determining absolute configuration with light atoms .
Phase 1: Crystal Engineering (The Bottleneck)
The target molecule is likely zwitterionic (ammonium/carboxylate) in its neutral state, which often leads to high solubility in water but poor crystal growth.
Protocol A: Salt Formation (Recommended) To disrupt the zwitterionic lattice and introduce a "heavy atom" for better X-ray scattering (essential for absolute configuration), convert the zwitterion into a salt.
-
Hydrohalide Salt: Dissolve 10 mg of the amino acid in minimal methanol. Add 1.1 equivalents of HCl (or HBr for stronger anomalous scattering).
-
Sulfonate Salt: Use
-toluenesulfonic acid.[1] The tosylate anion adds bulk, aiding in lattice packing.
Protocol B: Vapor Diffusion (Sitting Drop)
-
Inner Well: Place 5 mg of the salt in 200 µL of Methanol/Water (9:1).
-
Outer Well: Add 500 µL of Acetone or Diethyl Ether (antisolvent).
-
Seal: Hermetically seal and store at 4°C. The slow diffusion of antisolvent will gently push the compound out of solution, minimizing disorder.
Phase 2: Data Collection Strategy
-
Radiation Source: Use a Copper (Cu K
) microfocus source ( Å).-
Reasoning: Molybdenum (Mo) radiation is standard, but Cu is superior for "light atom" structures (C, N, O, F) because it generates a stronger anomalous signal, which is critical for calculating the Flack Parameter to prove the absolute stereochemistry.
-
-
Temperature: Collect data at 100 K (Cryostream).
-
Reasoning: Freezes the "ring flip" of the spiro-cyclobutane moiety, reducing thermal ellipsoids and disorder.
-
Phase 3: Refinement & Validation
-
Space Group: Expect a non-centrosymmetric space group (e.g.,
or ) if the molecule is enantiopure. -
Flack Parameter (
):-
(with
): Absolute configuration is correct. - : Structure is inverted (flip the model).
-
Note: If the Flack parameter is inconclusive due to lack of heavy atoms, use Bayesian statistics (Hooft y parameter) on the Bijvoet differences.
-
(with
Part 3: Data Interpretation
Upon successful refinement, the SC-XRD structure will confirm:
-
C8 Stereocenter: The spatial arrangement of the Fluorine vs. Carboxylic acid (Axial vs. Equatorial).
-
Spiro-Angle: The bond angle at the spiro C4 center (typically compressed to ~88-89° in cyclobutane systems).
-
Ring Puckering: The cyclobutane ring usually adopts a "puckered" conformation to relieve torsional strain, which NMR averages out.
Part 4: Visualization of Workflow
The following diagram illustrates the critical decision pathways for characterizing this scaffold.
Caption: Decision matrix for crystallographic characterization. Note the preference for Salt Formation (Route B) to ensure reliable absolute configuration determination.
References
-
Flack, H. D. (1983).[2][4] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[4][5] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96–103.[4][5] Link
-
Görbitz, C. H. (1989). Crystal and molecular structures of the zwitterionic amino acids. Acta Crystallographica Section B, 45(4), 390-395. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
-
Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. Rigaku Journal, 37(1), 12-17. Link
Sources
- 1. 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flack parameter - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 5. Glossary | OlexSys [olexsys.org]
Comparative potency and selectivity of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid analogs
Comparative Guide: 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic Acid Analogs
Executive Summary: The Spiro-Fluoro Advantage
In modern medicinal chemistry, the "escape from flatland" (increasing Fsp3 character) is a dominant strategy to improve clinical success rates. The 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid scaffold represents a high-value bioisostere of proline. It combines two powerful design elements: spirocyclic conformational restriction and fluorine-mediated electronic modulation .
This guide compares this specific scaffold against its non-fluorinated parent and standard linear analogs (e.g., Proline), demonstrating its superior utility in optimizing potency, metabolic stability, and CNS penetration for targets such as ENL (Yeats domain) , GPCRs , and Protease Inhibitors .
Comparative Physicochemical Profiling
The introduction of a fluorine atom at the C8 position (geminal to the carboxylate) fundamentally alters the electronic landscape of the molecule compared to the parent spirocycle and proline.
Table 1: Physicochemical & ADME Comparison
| Feature | 8-Fluoro-6-azaspiro[3.4]octane-8-COOH | 6-azaspiro[3.4]octane-8-COOH (Parent) | L-Proline (Linear Standard) |
| Conformational Freedom | Locked (Rigid) | Locked (Rigid) | Flexible (Ring Pucker) |
| Amine pKa (Basic Center) | ~6.5 - 7.5 (Lowered) | ~9.5 - 10.5 | 10.6 |
| Acid pKa | ~1.2 (Increased Acidity) | ~2.0 | 1.99 |
| Lipophilicity (LogD) | Moderate (+) | Low (-) | Very Low (-) |
| Metabolic Stability | High (Blocks | Moderate (Susceptible to | Low/Moderate |
| Bioavailability | High (Increased passive diffusion) | Moderate | Low (Carrier dependent) |
Key Insight: The 8-fluoro substituent exerts a strong electron-withdrawing inductive effect (
Mechanistic Analysis: Potency & Selectivity Drivers
To understand why this scaffold outperforms alternatives, we must analyze the causality of its design.
A. Conformational Locking (Entropy Reduction)
The spiro[3.4] junction creates a steric clash that restricts the pyrrolidine ring's envelope conformation. Unlike Proline, which rapidly interconverts between
-
Result: When binding to a rigid protein pocket (e.g., an enzyme active site), the "entropic penalty" of binding is reduced because the molecule is pre-organized.
B. The Fluorine Effect (Metabolic Blockade)
In the parent scaffold, the C8 position (alpha to the carboxylate) is a metabolic hotspot, susceptible to abstraction by cytochrome P450s.
-
Result: Replacing the C8-hydrogen with Fluorine blocks this pathway (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), extending the in vivo half-life (
) .
Visualizing the SAR Logic
Figure 1: Structure-Activity Relationship (SAR) map detailing how specific structural features of the scaffold translate to clinical advantages.
Experimental Protocols
As a senior scientist, you require reproducible workflows. The following protocols outline the synthesis and validation of this scaffold.
Protocol A: Synthesis via Strecker-Type Spirocyclization
Rationale: This route constructs the spiro-center and introduces the amino-acid functionality in a single convergent step, utilizing a cyclobutanone precursor.
Reagents:
-
Cyclobutanone (Starting Material)
-
Allylamine (Amine source)
-
TMSCN (Cyanide source)
-
Selectfluor (Electrophilic Fluorination agent) or DAST (for Deoxyfluorination of alcohol intermediates)
Workflow:
-
Imine Formation: React Cyclobutanone with Allylamine in DCM (
C to RT) to form the Schiff base. -
Strecker Reaction: Add TMSCN and a Lewis Acid catalyst (
) to generate the -aminonitrile. -
Ring Closing Metathesis (RCM): Note: If constructing the pyrrolidine ring via olefin metathesis. Alternatively, use a Double Alkylation strategy:
-
Step 1: Start with Ethyl isocyanoacetate .
-
Step 2: React with 1,1-bis(iodomethyl)cyclobutane using a phase transfer catalyst (
, TBAB, MeCN). This forms the spiro[3.4] skeleton directly.
-
-
Fluorination (The Critical Step):
-
Generate the enolate of the spiro-ester using LHMDS at
C. -
Quench with NFSI (N-Fluorobenzenesulfonimide) to install the Fluorine at the
-position (C8).
-
-
Hydrolysis: Acidic hydrolysis (6N HCl, Reflux) converts the ester/nitrile to the free acid.
Protocol B: pKa Determination (Potentiometric Titration)
Rationale: Accurate pKa values are essential for predicting LogD at physiological pH.
-
Preparation: Dissolve 5 mg of the 8-Fluoro-analog in 20 mL of degassed water/methanol (1:1) to ensure solubility.
-
Titrant: Use 0.1 M KOH (standardized).
-
Measurement: Perform titration under
atmosphere using a glass electrode pH meter. -
Calculation: Use the Henderson-Hasselbalch equation to determine
(COOH) and (NH).-
Validation Criteria: The Fluorine analog must show a
shift of units lower than the non-fluorinated parent.
-
Synthesis Workflow Diagram
Figure 2: Synthetic route utilizing a double-alkylation strategy followed by electrophilic fluorination.[1]
References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Wilsdorf, M., et al. (2022). Spirocyclic Scaffolds in Medicinal Chemistry. Molecular Diversity. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
PubChem Compound Summary. (2025). 6-azaspiro[3.4]octane-8-carboxylic acid. National Library of Medicine. Link
Sources
Assessing the Metabolic Stability of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
Executive Summary
This guide provides a technical framework for assessing the metabolic stability of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid , a high-value spirocyclic scaffold used in modern medicinal chemistry.[1]
Key Insight: The strategic incorporation of a fluorine atom at the C8 position of the spiro[3.4]octane core is a classic "metabolic block" strategy. By replacing a metabolically labile C-H bond with a strong C-F bond, this scaffold typically exhibits superior microsomal stability compared to its non-fluorinated and aromatic analogs.
This guide details the specific protocols to validate this stability, compares the molecule against standard alternatives, and provides a rigorous data interpretation framework for drug discovery professionals.
Structural Rationale & Comparative Analysis
To understand the metabolic profile of this molecule, it must be compared against the structures it is designed to replace. The high fraction of saturated carbon (
The Comparison Cohort
We assess the target molecule against two distinct alternatives often encountered during Lead Optimization:
| Compound ID | Structure Description | Metabolic Vulnerability (Soft Spots) |
| Target (A) | 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid | Low. The C8-Fluorine blocks oxidative hydroxylation at the most reactive site.[1] The spiro-core resists aromatization.[1] |
| Analog (B) | 6-azaspiro[3.4]octane-8-carboxylic acid | High. The C8 position contains an abstractable hydrogen, making it a prime target for CYP450-mediated hydroxylation.[1] |
| Analog (C) | Isoindoline-1-carboxylic acid derivative | Moderate/High. Aromatic rings are prone to oxidation (epoxidation/hydroxylation) and often suffer from higher lipophilicity ( |
Mechanism of Stabilization
-
The Fluorine Effect: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol).[1] CYP450 enzymes, which typically abstract a hydrogen atom to initiate oxidation (radical rebound mechanism), cannot easily break the C-F bond.
-
Spirocyclic Rigidity: Unlike flexible alkyl chains, the spiro[3.4] system restricts the molecule's conformation, potentially reducing the "induced fit" required for the active sites of metabolic enzymes like CYP3A4 or CYP2D6.
Experimental Protocol: Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (
Materials & Reagents[2][3][4][5][6][7][8][9][10]
-
Test Compound: 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid (10 mM DMSO stock).
-
System: Pooled Human Liver Microsomes (20 mg/mL protein conc).[1]
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]
Step-by-Step Workflow
This protocol is designed to be self-validating by including both positive (Verapamil - High Clearance) and negative (Warfarin - Low Clearance) controls.[1]
-
Pre-Incubation:
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Spike Test Compound to final concentration of 1 µM (keeps DMSO < 0.1%).
-
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH cofactor solution to initiate metabolism.[2]
-
Control Arm: Add Buffer instead of NADPH to assess chemical stability (non-enzymatic degradation).
-
-
Sampling:
-
Extract 50 µL aliquots at
minutes.
-
-
Quenching:
-
Immediately dispense aliquots into 150 µL ice-cold ACN (with Internal Standard).
-
Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS (MRM mode).[1]
-
Visualization: Assay Logic Flow
The following diagram illustrates the critical decision points in the stability assessment workflow.
Caption: Workflow for differentiating enzymatic metabolism (CYP450 driven) from chemical instability.
Data Interpretation & Representative Results
When analyzing the LC-MS/MS data, you will generate a depletion curve.[1] The slope of the natural log of the percentage remaining vs. time (
Calculation Formulas
Comparative Performance Matrix (Representative Data)
Note: The values below are representative of the structural class behavior documented in SAR literature [1, 2] and serve as a benchmark for validation.
| Parameter | Target (8-Fluoro-Spiro) | Analog B (Non-Fluoro) | Analog C (Aromatic) | Interpretation |
| > 120 | 25 - 40 | 15 - 30 | Fluorine prevents rapid clearance.[1] | |
| < 10 (Low) | 35 - 50 (Moderate) | > 60 (High) | Target is suitable for QD (once daily) dosing profiles.[1] | |
| Metabolites | Trace Glucuronide | +16 Da (Hydroxylation) | +16/+32 Da (Oxidation) | Analog B shows rapid M+16 formation at C8.[1] |
| NADPH Dependence | Yes | Yes | Yes | Confirms CYP-mediated clearance.[1] |
Metabolic Pathway Logic
Understanding where the molecule breaks down is as important as how fast. The diagram below details the metabolic fate of the 8-Fluoro scaffold versus its non-fluorinated counterpart.
Caption: The fluorine atom (Top Path) blocks CYP450 oxidation, shifting metabolism solely to Phase II conjugation (slower), whereas the non-fluorinated analog (Bottom Path) undergoes rapid oxidation.[1]
Troubleshooting & Optimization
If your experimental data deviates from the expected "High Stability" profile for the 8-Fluoro compound, investigate these factors:
-
Acyl Glucuronidation: The carboxylic acid moiety is a substrate for UDP-glucuronosyltransferases (UGT).[1] If HLM stability is high but Hepatocyte stability is low, the clearance is likely driven by Phase II conjugation.
-
Solution: Run the assay in Hepatocytes or add UGA (UDP-glucuronic acid) to the microsomal mix to confirm.
-
-
Chemical Instability: If degradation occurs in the (- NADPH) control arm, the spiro-ring or the carboxylic acid might be chemically degrading in the buffer (unlikely for this specific scaffold, but possible if pH is extreme).
-
Non-Specific Binding: High lipophilicity can cause the compound to bind to the plasticware or microsomes, mimicking clearance.
References
-
Hiesinger, K., et al. (2021).[1][5] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]
- Context: Establishes the general stability and physicochemical advantages of spirocyclic scaffolds over arom
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
-
Context: Authoritative source on the "Fluorine Effect" for blocking metabolic soft spots (C-H to C-F substitution).[1]
-
-
Di, L., et al. (2008).[1] "Experimental Design and Data Analysis in Metabolic Stability Assays." Current Protocols in Pharmacology. Link[1]
-
Context: The gold-standard protocol for calcul
) and Half-life ( ).[1]
-
-
Enamine Ltd. "Spirocyclic Amino Acids."[1] Link
-
Context: Source for the specific structural class and availability of 8-Fluoro-6-azaspiro[3.4]octane derivatives.[1]
-
Sources
- 1. PubChemLite - 8,8-difluoro-6-azaspiro[3.4]octane hydrochloride (C7H11F2N) [pubchemlite.lcsb.uni.lu]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities like 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid places us at the forefront of innovation. With this privilege comes the profound responsibility of ensuring the safety of ourselves, our colleagues, and the environment. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of rigorous scientific practice. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid, grounded in established safety protocols and environmental stewardship.
I. Hazard Assessment and Initial Precautions
Given the novelty of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid, a thorough hazard assessment is the foundational step before any handling or disposal activities. In the absence of specific toxicological data, it is prudent to treat this compound with a high degree of caution.
Key assumptions for initial handling:
-
Toxicity: Assume the compound is harmful if swallowed, inhaled, or comes into contact with skin.[1][2]
-
Irritation: Presume it may cause skin and eye irritation.[1][3]
-
Environmental Hazard: The impact on aquatic life and the broader environment is unknown; therefore, prevent any release into the environment.[1]
Before beginning any work that will generate waste, ensure you are familiar with your institution's specific chemical hygiene plan and hazardous waste management procedures.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is non-negotiable when handling 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid and its associated waste.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before and during use. | Prevents direct skin contact with the chemical. Proper glove removal technique is crucial to avoid contaminating your hands.[4][5] |
| Body Protection | A standard laboratory coat. | Protects your skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5][6] | For procedures that may generate dust or aerosols, consult with your institution's Environmental Health and Safety (EHS) department regarding the need for a respirator. |
III. Waste Segregation and Container Management: The Cornerstone of Safe Disposal
Proper segregation and containment of chemical waste are critical to prevent unintended reactions and ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Use a container that is chemically compatible with 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid. A high-density polyethylene (HDPE) or glass container is generally suitable for solid waste. For liquid waste, ensure the container is designed for liquids and has a leak-proof seal.[7]
-
The container must be in good condition, free from cracks or defects.[8]
-
Never use food-grade containers, such as milk jugs, for chemical waste.[7]
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."[8]
-
Clearly write the full chemical name: "8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid." Avoid using abbreviations or chemical formulas.[8]
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when the waste was first added to the container.
-
-
Segregation:
-
Container Management:
IV. Disposal Workflow for 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid.
V. Spill Management: Preparedness and Response
Accidents can happen, and a well-prepared response is crucial to mitigate any potential hazards.
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS department immediately.
-
-
For Small, Manageable Spills:
-
Wearing your full PPE, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
For a solid spill, carefully sweep it up to avoid creating dust and place it in your designated hazardous waste container.[1][5]
-
For a liquid spill, use absorbent pads to soak up the material.
-
Place all contaminated materials, including used absorbent pads and gloves, into the hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution and wipe it down.
-
VI. Arranging for Final Disposal
As a laboratory generating hazardous waste, you are responsible for its safe storage until it is collected by a licensed professional.
-
Requesting Pickup: Once your waste container is approximately 90% full, submit a hazardous waste pickup request to your institution's EHS department.[9]
-
Do Not Dispose Down the Drain: Under no circumstances should 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid or any other hazardous chemical waste be disposed of down the sewer system. This is a direct violation of regulations and poses a significant threat to water supplies and ecosystems.[1][10][11] The EPA has a strict sewer prohibition for hazardous waste pharmaceuticals.[10][11][12]
-
Professional Disposal: Your institution's EHS department will arrange for the collection and transportation of the waste to a licensed treatment, storage, and disposal facility (TSDF). These facilities are equipped to handle and dispose of hazardous materials in a safe and environmentally responsible manner.[13]
VII. Trustworthiness and Self-Validation
This guide is built on the foundational principles of chemical safety and regulatory compliance. By adhering to these procedures, you are participating in a self-validating system of safety. Each step, from PPE selection to final disposal, is designed to minimize risk and ensure a chain of custody for hazardous materials. Always consult your institution's specific guidelines, as they are tailored to your local regulations and facility capabilities.
The responsible management of chemical waste is a hallmark of a proficient and ethical scientist. By treating novel compounds like 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid with the respect they demand, we uphold our commitment to safety and scientific integrity.
References
-
Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
-
Defense Centers for Public Health. New Management Standards for Hazardous Waste Pharmaceuticals. [Link]
-
Ovid. Update on pharmaceutical waste disposal regulations. [Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]
-
Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. [Link]
-
Republic Services. Pharmaceutical Waste Management: The Final Pharmaceutical Rule. [Link]
-
Purdue University. Hazardous Waste Disposal Guidelines. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
Happen Ventures. Safe Disposal of Hazardous Chemical Waste. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Capot Chemical. MSDS of 3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride. [Link]
-
Safety Data Sheet. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. chemscene.com [chemscene.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. purdue.edu [purdue.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ovid.com [ovid.com]
- 11. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 12. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 13. happenventures.com [happenventures.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
